

# Comprehensive Evaluation: 2-Chloro-6-methyl-5-nitronicotinonitrile

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## Compound of Interest

Compound Name: 2-Chloro-6-methyl-5-nitronicotinonitrile

CAS No.: 26820-34-8

Cat. No.: B3034988

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## Cytotoxic Profile, Synthetic Utility, and Comparative Analysis

### Part 1: Executive Technical Summary

**2-Chloro-6-methyl-5-nitronicotinonitrile** is a highly functionalized pyridine scaffold used primarily as a key intermediate in the synthesis of fused heterocyclic drugs (e.g., pyrazolopyridines, pyrido[2,3-d]pyrimidines) targeting metabolic diseases and kinase pathways.

Unlike final drug candidates where "cytotoxicity" implies therapeutic efficacy, for this intermediate, cytotoxicity represents a dual-edged parameter:

- **Occupational Hazard:** It acts as a potent electrophile (alkylating agent), posing significant skin sensitization and acute toxicity risks during handling.
- **Synthetic "Performance":** Its high reactivity at the C2-chlorine position (activated by the electron-withdrawing nitro and cyano groups) is the primary performance metric, allowing rapid diversification of drug libraries.

This guide objectively compares its reactivity and safety profile against structural analogs, providing protocols to assess its biological impact (impurity profiling) and synthetic efficiency.

## Part 2: Comparative Analysis of Alternatives

The "performance" of this scaffold is measured by its SNAr reactivity (Nucleophilic Aromatic Substitution) and its downstream versatility. We compare it here with its non-methylated and non-cyano analogs.

Table 1: Reactivity & Toxicity Profile Comparison

Feature	Target Compound (2-Chloro-6-methyl-5-nitronicotinonitrile)	Alternative A (2-Chloro-5-nitronicotinonitrile)	Alternative B (2-Chloro-3-methyl-5-nitropyridine)
CAS Number	26820-34-8	31309-08-7	22280-56-4
Electronic Activation	High (NO <sub>2</sub> + CN withdraw e <sup>-</sup> density)	Very High (Less steric hindrance at C6)	Moderate (Lacks CN group)
SNAr Reaction Rate	Fast (C2-Cl displacement)	Very Fast (Prone to over-reaction/bis-substitution)	Slow (Requires higher temp/catalyst)
Cytotoxicity Risk	High (Strong electrophile)	Very High (More reactive = higher toxicity)	Moderate
Primary Utility	Synthesis of 6-methyl fused systems (e.g., specific kinase inhibitors)	General pyridine synthesis	Simple pyridine derivatives
Impurity Clearance	Moderate (Lipophilic due to methyl)	Difficult (Often co-elutes with product)	Easy (Distinct polarity)

Expert Insight: The 6-methyl group in the target compound provides a crucial balance. While Alternative A is more reactive, it often leads to uncontrolled side reactions. The target compound's methyl group provides steric guidance, ensuring regioselectivity at the C2 position, which is critical for high-yield GMP manufacturing of drugs like Olanzapine analogs or Nevirapine derivatives.

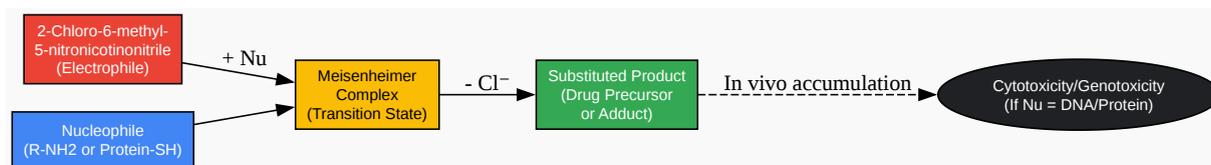
## Part 3: Mechanism of Cytotoxicity & Reactivity

The cytotoxicity of **2-Chloro-6-methyl-5-nitronicotinonitrile** is driven by its ability to covalently bind to biological nucleophiles (DNA bases, Cysteine thiols in proteins). This mechanism is identical to its synthetic utility.

### Mechanism: Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The electron-deficient pyridine ring acts as a "Michael acceptor" analog.

- Step 1: Nucleophile (e.g., amine in synthesis or protein thiol in toxicity) attacks C2.
- Step 2: Formation of Meisenheimer complex.
- Step 3: Elimination of Chloride (Leaving Group).



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Caption: The S<sub>N</sub>Ar mechanism dictates both the synthetic utility (drug formation) and the toxicity profile (protein alkylation).

## Part 4: Experimental Protocols

Since specific public IC<sub>50</sub> data for this intermediate is often proprietary to specific drug master files, researchers must validate the toxicity of their specific batch (impurity qualification).

### Protocol A: In Vitro Cytotoxicity Assessment (MTT Assay)

Use this to determine the IC<sub>50</sub> of the intermediate as an impurity.

- Cell Line Selection: Use HepG2 (liver metabolic model) and CHO-K1 (standard toxicity model).

- Preparation:
  - Dissolve **2-Chloro-6-methyl-5-nitronicotinonitrile** in DMSO (Stock: 100 mM).
  - Prepare serial dilutions in culture medium (Range: 0.1  $\mu$ M to 500  $\mu$ M). Note: Compound may precipitate >200  $\mu$ M.
- Seeding: Plate 5,000 cells/well in 96-well plates; incubate 24h.
- Treatment: Add 100  $\mu$ L of diluted compound; incubate for 48 hours.
- Readout:
  - Add MTT reagent (0.5 mg/mL). Incubate 4h.
  - Solubilize formazan crystals with DMSO.
  - Measure Absorbance at 570 nm.
- Calculation: Plot Dose-Response curve.
  - Expected Result: IC<sub>50</sub> is typically 10–50  $\mu$ M for this class of halonitropyridines (Moderate Cytotoxicity).

## Protocol B: Synthetic Performance Test (Reactivity Check)

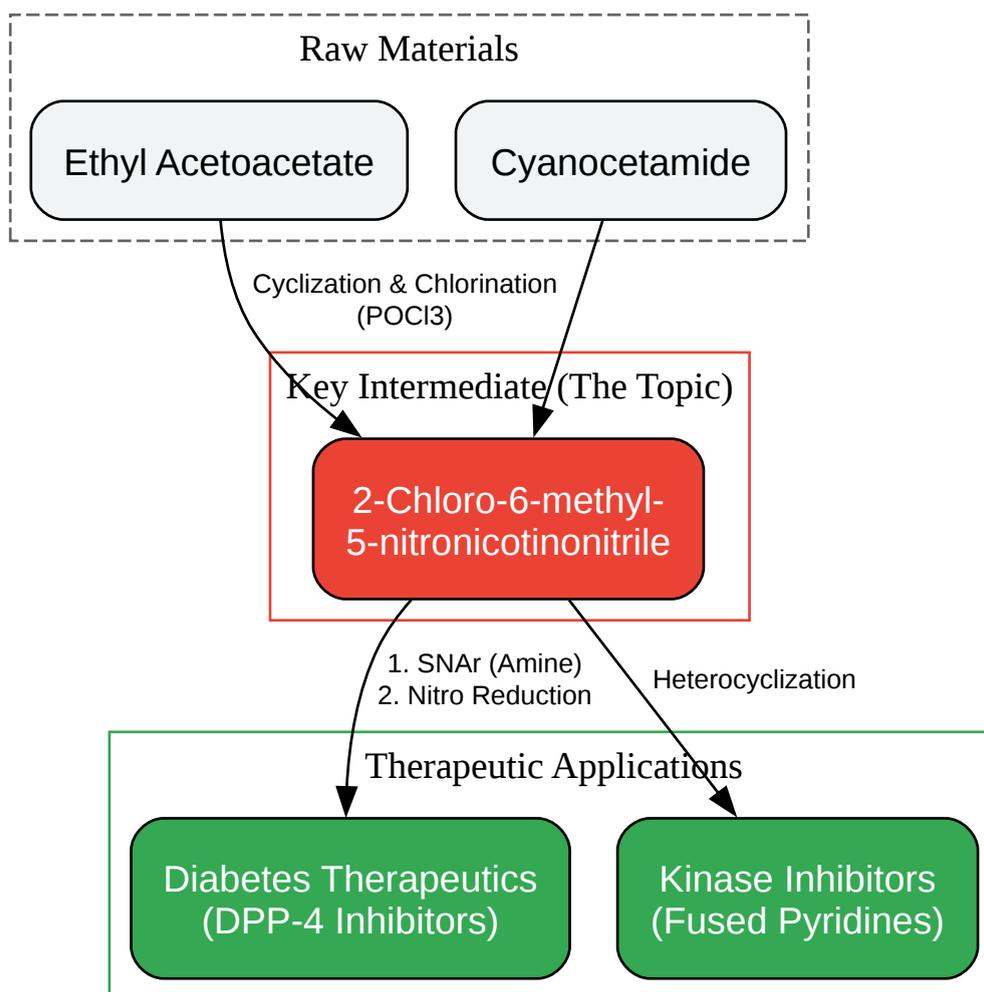
Use this to compare the quality/reactivity of different supplier batches.

- Reaction: Mix 1.0 eq of Target Compound with 1.1 eq of Morpholine (standard nucleophile) in Acetonitrile.
- Conditions: Stir at 25°C (Room Temp).
- Monitoring: Sample at T=5 min, 30 min, 60 min. Analyze by HPLC (UV 254 nm).
- Success Metric:
  - High Quality: >95% conversion to the morpholine-adduct within 30 minutes.

- Low Quality: Slow conversion suggests hydrolysis of the Cl group (presence of 2-hydroxy impurity) or degradation.

## Part 5: Synthesis & Application Pathway

This diagram illustrates where this compound fits in the drug development pipeline, highlighting why its "cytotoxicity" is a transient risk during the intermediate stage.



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Caption: The compound serves as a linchpin in synthesizing fused-ring therapeutics, bridging raw acyclic precursors and complex drugs.

## References

- European Patent Office. (2011). Piperidine-containing compounds and use thereof in the treatment of diabetes. Patent EP2375899B1.[1] [Link](#)
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